Jnj 10181457 dihydrochloride

GPCR pharmacology H3 receptor signaling constitutive activity

JNJ 10181457 dihydrochloride (CAS 544707-20-2; also known as RWJ-662733) is a neutral, non-imidazole histamine H3 receptor antagonist with pKi values of 8.93 (human H3) and 8.15 (rat H3), corresponding to Ki values of 1.17 nM and 7.08 nM, respectively. It is an orally bioavailable, brain-penetrant small molecule specifically designed to exhibit a short residence time in brain tissue, enabling time-resolved pharmacological studies.

Molecular Formula C20H30Cl2N2O
Molecular Weight 385.4 g/mol
Cat. No. B1662625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJnj 10181457 dihydrochloride
Synonyms4-(3-(4-piperidin-1-ylbut-1-ynyl)benzyl)morpholine
JNJ 10181457
JNJ-10181457
JNJ10181457
Molecular FormulaC20H30Cl2N2O
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl
InChIInChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H
InChIKeyPAQHERKZFLOHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

JNJ 10181457 Dihydrochloride: A Neutral, Non-Imidazole Histamine H3 Receptor Antagonist for Neuroscience Research


JNJ 10181457 dihydrochloride (CAS 544707-20-2; also known as RWJ-662733) is a neutral, non-imidazole histamine H3 receptor antagonist with pKi values of 8.93 (human H3) and 8.15 (rat H3), corresponding to Ki values of 1.17 nM and 7.08 nM, respectively [1]. It is an orally bioavailable, brain-penetrant small molecule specifically designed to exhibit a short residence time in brain tissue, enabling time-resolved pharmacological studies [2]. The compound increases extracellular norepinephrine (NE) and acetylcholine (ACh) concentrations in rat frontal cortex without stimulating dopamine release, and has demonstrated efficacy in translational rodent models of cognition, wakefulness, and depression-like behavior [1][3].

Why JNJ 10181457 Dihydrochloride Cannot Be Substituted with Other Histamine H3 Antagonists


Histamine H3 receptor antagonists are a heterogeneous class with critical pharmacological distinctions that preclude generic interchange. JNJ 10181457 is a neutral antagonist, meaning it blocks only ligand-dependent receptor activation without suppressing constitutive (ligand-independent) H3 receptor signaling—a property shared by fewer than ~15% of GPCR antagonists, whereas the majority of H3 ligands (e.g., pitolisant, GSK189254, ABT-239, thioperamide) are inverse agonists that suppress basal receptor activity [1]. Furthermore, JNJ 10181457 was specifically engineered as a short-residence-time H3 ligand with a non-imidazole scaffold, deliberately avoiding the CYP450 inhibition liabilities of imidazole-based H3 antagonists such as thioperamide and ciproxifan, and the prolonged brain retention of its predecessor JNJ-5207852 [1][2]. Its unique combination of neutral antagonist pharmacology, rapid brain washout kinetics, non-imidazole chemotype, sparing of dopamine release, and the presence of a terminal alkyne for click chemistry conjugation cannot be simultaneously recapitulated by any single commercially available H3 antagonist [1][2].

Quantitative Differential Evidence: JNJ 10181457 Dihydrochloride vs. Closest H3 Antagonist Comparators


Neutral Antagonist Pharmacology vs. Inverse Agonists: Differential Impact on Constitutive H3 Receptor Signaling

JNJ 10181457 is a neutral antagonist at the histamine H3 receptor, a pharmacologically rare profile: approximately 85% of GPCR antagonists are inverse agonists that suppress constitutive receptor signaling, including the widely used H3 ligands pitolisant (Ki = 0.16 nM), GSK189254 (pIC50 = 8.20 for inverse agonism), and thioperamide [1]. In functional assays, JNJ 10181457 blocks agonist-induced changes without altering basal guanosine 5'-O-(3-[35S]thio)triphosphate binding, whereas inverse agonists reduce basal signaling below vehicle levels [1]. The JNJ-10181457 pA2 value of 9.22 at human H3 receptors confirms potent competitive antagonism without inverse agonism . This distinction matters because constitutive H3 receptor activity modulates basal histamine and neurotransmitter tone in vivo; thus, neutral antagonists and inverse agonists may produce divergent long-term adaptations in synaptic plasticity and receptor trafficking [1].

GPCR pharmacology H3 receptor signaling constitutive activity inverse agonism

Non-Imidazole Scaffold: Avoiding CYP450 Inhibition Liabilities of Imidazole-Based H3 Antagonists

JNJ 10181457 belongs to the non-imidazole class of H3 receptor antagonists, a deliberate design strategy to circumvent the well-documented CYP450 inhibition associated with the imidazole moiety present in first-generation H3 antagonists such as thioperamide and ciproxifan [1][2]. The imidazole ring is a known pharmacophore for binding to heme iron in CYP enzymes, causing mechanism-based inhibition and drug-drug interaction risk. JNJ 10181457 demonstrated no appreciable binding to H1, H2, or H4 receptors and retained selectivity when screened against a broad CEREP panel of approximately 50 GPCRs, ion channels, and other drug targets [1]. In binding assays, JNJ 10181457 exhibits a Ki of 1.17 nM at human H3 vs. thioperamide's Ki of 25 nM at the same receptor, representing approximately 21-fold higher affinity [3]. This non-imidazole scaffold also contributes to the compound's clean wakefulness-promoting profile without locomotor activation or EEG power spectral alteration [1].

drug metabolism CYP450 inhibition imidazole non-imidazole chemotype

Short Brain Residence Time vs. JNJ-5207852: Optimized Kinetics for Time-Resolved CNS Pharmacology

JNJ 10181457 was specifically engineered through iterative structural modification of the diamine template to overcome the undesirable long half-life of its predecessor JNJ-5207852 [1]. In direct comparative receptor occupancy studies, JNJ 10181457 achieved maximal striatal H3 receptor occupancy of approximately 85% at 1 hour following oral administration (10 mg/kg), with a washout rate described as 'much more rapid' than that of JNJ-5207852 [1]. This short brain residence time was a key design feature enabling more precise temporal control in neuropharmacological experiments [1]. The rapid brain penetration and clearance profile were further exploited for PET ligand development: JNJ 10181457 was successfully radiolabeled with 11C in a one-pot reaction sequence, achieving a decay-corrected radiochemical yield of 28 ± 8% and high specific radioactivity of 56 ± 26 GBq/μmol, demonstrating its suitability for imaging-based receptor occupancy studies [2].

brain pharmacokinetics receptor occupancy washout kinetics CNS drug design

Neurotransmitter Release Profile: Spares Dopamine Release vs. Psychostimulants and Some H3 Ligands

In rat frontal cortex microdialysis studies, JNJ 10181457 (10 mg/kg, s.c. or i.p.) significantly increased extracellular concentrations of norepinephrine (NE) and acetylcholine (ACh) but did NOT stimulate dopamine release [1][2]. This profile contrasts with classical psychostimulants such as amphetamine and modafinil, which produce broad increases in dopamine alongside NE, and is also distinct from the H3 inverse agonist pitolisant, which has been reported to modulate dopaminergic tone [1]. The dopamine-sparing property was confirmed in the rat nucleus accumbens, where JNJ 10181457 did not evoke dopamine efflux [3]. In the scopolamine-impaired delayed non-matching to position (DNMTP) task, JNJ 10181457 (10 mg/kg, i.p.) significantly reversed the scopolamine-induced decrease in percentage correct responding, an effect comparable to donepezil (1 mg/kg, i.p.), and this cognitive improvement was associated with normalization of cortical ACh neurotransmission [2].

neurotransmitter release microdialysis dopamine norepinephrine acetylcholine

Restricted Neuronal Activation (cFos) vs. Widespread Activation by Modafinil and Amphetamine

cFos immunoreactivity mapping revealed that JNJ 10181457 and related H3 antagonists activate neuronal cells in restricted, discrete brain regions, in marked contrast to the widespread, diffuse neuronal activation produced by modafinil and amphetamine at wakefulness-promoting doses [1]. While the precise brain region quantification was conducted across the JNJ H3 antagonist series as a class, JNJ 10181457 was specifically noted as the compound with the improved pharmacokinetic profile that enabled these in vivo evaluations [1]. In parallel EEG studies, JNJ 10181457 promoted wakefulness in rats without increasing locomotor activity or producing any alteration of EEG power spectral activity—effects that distinguish it from both modafinil and classical psychostimulants [1]. This restricted activation pattern correlates with the compound's behavioral profile in the methamphetamine-induced hyperlocomotion model, where JNJ 10181457 (5–10 mg/kg) showed inhibitory effects on METH-induced hyperlocomotion without altering basal locomotion when administered alone [2].

cFos immunohistochemistry neuronal activation pattern wakefulness CNS safety

Best Research and Industrial Application Scenarios for JNJ 10181457 Dihydrochloride


Time-Resolved CNS Pharmacology: PET Tracer Development and Receptor Occupancy Studies

JNJ 10181457's short brain residence time and rapid washout kinetics, directly demonstrated versus JNJ-5207852 (maximal ~85% striatal H3 occupancy at 1 h with rapid clearance), make it uniquely suited for time-resolved pharmacological experiments where precise temporal control of H3 receptor engagement is critical [1]. The compound has been successfully radiolabeled with 11C (decay-corrected yield 28 ± 8%, specific radioactivity 56 ± 26 GBq/μmol) for PET imaging applications, enabling non-invasive quantification of brain H3 receptor occupancy in longitudinal study designs [2]. This scenario is ideally matched to PET tracer development programs and ex vivo receptor occupancy assays requiring a validated, short-acting H3 ligand with established radiochemistry protocols.

Cognition and Memory Research Without Dopaminergic Confounds

For researchers investigating cholinergic and noradrenergic mechanisms of learning and memory, JNJ 10181457 provides a dopamine-sparing pharmacological profile. In rat frontal cortex microdialysis, the compound (10 mg/kg) elevates extracellular ACh and NE without detectable dopamine release, and reverses scopolamine-induced cognitive deficits in the DNMTP task at a magnitude comparable to donepezil (1 mg/kg, i.p.) [1]. This profile is ideal for cognition studies where dopaminergic activation would confound interpretation of memory enhancement, such as in attention, working memory, and reversal learning paradigms. The compound has demonstrated efficacy acutely in the DNMTP task and upon repeated administration in the reversal learning task, with no rebound cognitive deficits upon treatment discontinuation [1].

Click Chemistry-Enabled Probe Synthesis and Chemical Biology Applications

JNJ 10181457 contains a terminal alkyne group in its molecular structure (4-[3-(4-piperidin-1-yl-but-1-ynyl)benzyl]morpholine), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules [1]. This feature is absent in the majority of commercially available H3 antagonists (including pitolisant, GSK189254, thioperamide, and ciproxifan). The alkyne handle allows direct conjugation to fluorescent dyes, biotin tags, or affinity matrices without requiring de novo synthetic derivatization. This scenario is optimal for chemical biology laboratories developing H3 receptor-targeted probes, PROTACs, fluorescent ligands for receptor visualization, or pull-down reagents for H3 interactome mapping, leveraging the compound's validated H3 pharmacology as the recognition element.

Wakefulness and Sleep-Wake Cycle Studies Requiring Clean EEG Profiles

JNJ 10181457 promotes wakefulness in rats without increasing locomotor activity or altering EEG power spectral activity—a profile that distinguishes it from modafinil, amphetamine, and other wake-promoting agents that produce widespread neuronal activation and EEG changes [1]. Additionally, the compound (1.25–10 mg/kg, p.o.) reduces both the number of cataplectic attacks and time spent in cataplexy in familial narcoleptic Dobermans, demonstrating translational efficacy in a large-animal model of narcolepsy [2]. This scenario is particularly relevant for sleep neurobiology laboratories requiring a wake-promoting agent that does not introduce EEG artifacts or locomotor confounds, and for translational narcolepsy research where the canine narcolepsy model serves as a gold-standard predictor of clinical efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jnj 10181457 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.